4-(Tert-butyl)phenyl 3-methoxybenzoate
Description
4-(Tert-butyl)phenyl 3-methoxybenzoate is an aromatic ester comprising a 3-methoxybenzoic acid moiety linked via an ester bond to a 4-(tert-butyl)phenyl group. The tert-butyl substituent introduces significant steric bulk and lipophilicity, while the methoxy group at the meta position of the benzoate ring contributes electron-donating effects, influencing the compound’s electronic and steric properties. This structural combination may enhance stability against enzymatic or chemical hydrolysis compared to simpler esters, making it relevant for applications in materials science or medicinal chemistry.
Properties
IUPAC Name |
(4-tert-butylphenyl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)14-8-10-15(11-9-14)21-17(19)13-6-5-7-16(12-13)20-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPMIOMCAUGVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)phenyl 3-methoxybenzoate typically involves the esterification of 4-(tert-butyl)phenol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)phenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: 4-(Tert-butyl)phenyl 3-methoxybenzoic acid.
Reduction: 4-(Tert-butyl)phenyl 3-methoxybenzyl alcohol.
Substitution: 4-(Tert-butyl)phenyl 3-bromo- or 3-nitrobenzoate.
Scientific Research Applications
4-(Tert-butyl)phenyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)phenyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the methoxy group to donate electrons and neutralize free radicals. The ester group can undergo hydrolysis to release the active phenol and benzoic acid derivatives, which can interact with cellular components and modulate biological processes .
Comparison with Similar Compounds
Structural and Substituent Analysis
Table 1: Key Structural Features and Properties
*Yield for compound 4n is inferred from analogous tert-butyl esters in .
Key Observations:
Substituent Position and Electronic Effects: The 3-methoxy group in this compound donates electron density via resonance, stabilizing the ester bond against hydrolysis. 3-Nitro (4p) introduces electron-withdrawing effects, increasing electrophilicity and hydrolysis susceptibility compared to methoxy derivatives .
Steric and Lipophilic Effects :
Stability and Reactivity Trends
- Hydrolysis Resistance : The tert-butyl group in the target compound and 4n shields the ester bond, slowing hydrolysis relative to smaller esters (e.g., 4m). However, 4p’s nitro group accelerates hydrolysis due to electron withdrawal .
- Thermal Stability : Bulky tert-butyl substituents likely improve thermal stability, a property critical for high-temperature applications in polymer or coating industries.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
